molecular formula C6H10N4O B1277584 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide CAS No. 957513-91-6

4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide

Cat. No. B1277584
CAS RN: 957513-91-6
M. Wt: 154.17 g/mol
InChI Key: OBDNICZWXYAZHA-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Synthesis Analysis

Pyrazoles can be obtained by numerous synthetic methods . A common method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The structure of a pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, 4-Pyrazolecarboxylic acid, the molecular weight is 112.09, and it has a melting point of 282 °C .

Scientific Research Applications

Medicinal Chemistry

Amino-pyrazoles, including our compound of interest, have been extensively studied in medicinal chemistry . They are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They also target important areas for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

Amino-pyrazoles have shown significant results as anticancer and anti-inflammatory compounds . For example, Pirtobrutinib, an amino-pyrazole-based compound, has recently been approved .

Antimicrobial Activity

Some pyrazole derivatives, including those containing an N-triazole scaffold and pyrazole-5-carboxylate, have demonstrated antimicrobial action against fungi and both gram-positive and gram-negative bacteria .

Industrial and Agricultural Applications

Pyrazole derivatives are used in various industrial and agricultural applications . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which include our compound of interest, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .

Biological Properties

This molecule has a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Safety and Hazards

The safety and hazards associated with a compound can depend on its specific structure. For a similar compound, 4-Pyrazolecarboxylic acid, it has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles and their derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in drug discovery . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and evaluate their therapeutic potential.

properties

IUPAC Name

4-amino-2-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDNICZWXYAZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424522
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957513-91-6
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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